2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a piperazine group bearing a furan-2-carbonyl moiety at the 4-position, a thioether linkage at the 2-position, and an N-(2-methoxyethyl)acetamide side chain.
Properties
IUPAC Name |
2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S2/c1-24-10-4-17-13(22)11-26-16-19-18-15(27-16)21-7-5-20(6-8-21)14(23)12-3-2-9-25-12/h2-3,9H,4-8,10-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOFIHVAVIOTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This compound is part of a broader class of thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a thiadiazole ring , a piperazine moiety , and a furan-2-carbonyl group , which are crucial for its biological interactions. The presence of these functional groups contributes to its potential efficacy in various therapeutic areas.
Antimicrobial Activity
- Mechanism of Action : The thiadiazole moiety has been shown to exert antimicrobial effects through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies have demonstrated that derivatives with the thiadiazole scaffold exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
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Research Findings :
- A study indicated that compounds similar to the one displayed Minimum Inhibitory Concentrations (MICs) ranging from 32–42 μg/mL against Candida albicans and Aspergillus niger, which were comparable to standard antifungal agents like fluconazole .
- Another research highlighted that modifications in the phenyl ring significantly enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
- Mechanism of Action : The anticancer properties are attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways.
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Case Studies :
- In vitro studies have shown that derivatives containing the thiadiazole ring exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
- Specific derivatives have been reported to inhibit poly (ADP-ribose) polymerase (PARP), a target in cancer therapy, with IC50 values comparable to established PARP inhibitors like Olaparib .
Neuroprotective Effects
- Mechanism of Action : The compound may protect neuronal cells from oxidative stress and apoptosis by modulating neuroinflammatory pathways.
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Research Findings :
- Animal models have demonstrated that compounds with similar structures can significantly reduce seizure activity, indicating potential use as anticonvulsants .
- The neuroprotective effects were validated through behavioral assays such as the rotarod test, which showed improved motor coordination in treated subjects compared to controls .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | MICs 32–42 μg/mL against C. albicans |
| Anticancer | Induction of apoptosis | IC50 values comparable to Olaparib |
| Neuroprotective | Modulation of neuroinflammatory pathways | Reduced seizure activity in animal models |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are compared below based on substituents, physicochemical properties, and reported biological activities:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Influence on Activity: The presence of a furan-2-carbonyl-piperazine group (as in the target compound and 4h ) may enhance solubility compared to halogenated aryl groups (e.g., 4-chlorophenyl in 4h).
Melting Points :
- Compounds with aromatic substituents (e.g., 4g , 263–265°C) exhibit higher melting points than aliphatic analogs, likely due to stronger π-π stacking interactions. The target compound’s melting point is unreported but may fall within 160–200°C based on structural analogs .
Biological Activity :
- Thiadiazoles with electron-withdrawing groups (e.g., nitro in compound 3 ) show potent Akt inhibition (92.36%), while those with piperazine-furan hybrids (e.g., 4h ) are hypothesized to target similar pathways.
Spectroscopic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
